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This document provides a comprehensive overview of the spectroscopic data for

bromodiiodomethane (CHBrI₂), a trihalomethane of interest in organic synthesis and

chemical analysis.[1] The following sections detail its Nuclear Magnetic Resonance (NMR),

Infrared (IR), and Mass Spectrometry (MS) data, supplemented by detailed experimental

protocols and a logical workflow for spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a fundamental technique for elucidating the structure of organic

molecules. For bromodiiodomethane, both ¹H and ¹³C NMR provide critical data points for

structural confirmation.

¹H NMR Spectroscopy
The ¹H NMR spectrum of bromodiiodomethane is expected to show a single signal, as there

is only one proton in the molecule. Due to the presence of three highly electronegative halogen

atoms, this proton is significantly deshielded, resulting in a downfield chemical shift. While a

specific spectrum for bromodiiodomethane is not readily available, data from related

halomethanes, such as dibromomethane (δ ≈ 4.95 ppm), suggest a chemical shift further

downfield.[2] The electronegativity and size of the attached halogens directly influence the

chemical shift of the proton.[3]
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Table 1: ¹H NMR Data for Bromodiiodomethane

Chemical Shift (δ) ppm Multiplicity Assignment

~7.0 - 8.0 (Estimated) Singlet (s) CHBr₂I

Note: The chemical shift is an estimate based on trends observed in polyhalogenated

methanes.

¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the carbon framework of a molecule.

Bromodiiodomethane contains a single, unique carbon atom, which gives rise to one signal in

the spectrum. The significant deshielding effect of the attached bromine and iodine atoms

results in a very low-field chemical shift.

Table 2: ¹³C NMR Data for Bromodiiodomethane

Chemical Shift (δ) ppm Solvent Assignment

-36.5 CDCl₃ CHBrI₂

Data sourced from

SpectraBase.[4]

Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule by

measuring the absorption of infrared radiation by molecular vibrations. The spectrum of

bromodiiodomethane is characterized by C-H stretching and bending vibrations, as well as C-

Br and C-I stretching vibrations, which typically appear in the fingerprint region.[5]

Table 3: Predicted IR Absorption Bands for Bromodiiodomethane
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Wavenumber (cm⁻¹) Intensity Assignment of Vibration

~3000 - 2850 Medium C-H Stretch

~1400 - 1300 Medium C-H Bend (Scissoring)

~750 - 550 Strong C-Br Stretch

~600 - 500 Strong C-I Stretch

Note: Wavenumber ranges are approximate and based on characteristic absorptions for

haloalkanes.[6][7]

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. The electron ionization (EI) mass spectrum of bromodiiodomethane is

distinguished by a characteristic isotopic pattern due to the presence of one bromine atom.

Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance,

leading to two molecular ion peaks (M⁺ and M+2) of nearly equal intensity.[8][9] Iodine is

monoisotopic (¹²⁷I).

Table 4: Mass Spectrometry Data for Bromodiiodomethane

m/z (Mass/Charge) Relative Intensity
Assignment (Fragment
Ion)

348 ~50% [CH⁷⁹Br¹²⁷I₂]⁺ (M⁺)

350 ~50% [CH⁸¹Br¹²⁷I₂]⁺ (M+2)

221 / 223 Variable [CH¹²⁷I₂]⁺

219 / 221 Variable [CH⁷⁹Br¹²⁷I]⁺ / [CH⁸¹Br¹²⁷I]⁺

127 High [I]⁺

94 / 96 Variable [CH⁷⁹Br]⁺ / [CH⁸¹Br]⁺
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Note: Fragmentation data is based on predicted cleavage patterns for halomethanes and

isotopic abundances. The NIST Chemistry WebBook lists the availability of an electron

ionization mass spectrum for bromodiiodomethane.[10]

Experimental Protocols
The following protocols outline standard procedures for obtaining the spectroscopic data

presented above.

NMR Spectroscopy (¹H and ¹³C)
Sample Preparation: Dissolve approximately 5-10 mg of bromodiiodomethane in 0.5-0.7

mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube.[4]

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference

standard (δ = 0.0 ppm).[3][11]

Instrumentation: Acquire spectra on a 300 MHz or higher field NMR spectrometer (e.g.,

Bruker, JEOL).

¹H NMR Acquisition:

Set the spectral width to approximately 15 ppm.

Use a 30-45 degree pulse angle.

Set the relaxation delay to 1-2 seconds.

Acquire 16-64 scans for a clear signal-to-noise ratio.

¹³C NMR Acquisition:

Use proton decoupling to simplify the spectrum and enhance signal via the Nuclear

Overhauser Effect (NOE).[12]

Set the spectral width to approximately 250 ppm.

Use a 45-degree pulse angle.
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Set the relaxation delay to 2-5 seconds.

Acquire several hundred to several thousand scans due to the low natural abundance of

¹³C.

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier

transform, phase correction, and baseline correction.

Fourier-Transform Infrared (IR) Spectroscopy
Sample Preparation: As bromodiiodomethane is a solid at room temperature, prepare a

KBr (potassium bromide) pellet.[1]

Grind 1-2 mg of the sample with ~100 mg of dry KBr powder using an agate mortar and

pestle.

Press the mixture into a transparent pellet using a hydraulic press.

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

Data Acquisition:

Record a background spectrum of the empty sample compartment.

Place the KBr pellet in the sample holder.

Scan the sample over the mid-IR range (typically 4000-400 cm⁻¹). Co-add 16-32 scans to

improve the signal-to-noise ratio.

Data Processing: The resulting spectrum is typically plotted as percent transmittance versus

wavenumber (cm⁻¹).

Mass Spectrometry (Electron Ionization)
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,

typically via a direct insertion probe or a gas chromatography (GC) inlet for volatile

compounds.

Instrumentation: Use a mass spectrometer equipped with an Electron Ionization (EI) source.
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Ionization: Bombard the sample with high-energy electrons (typically 70 eV) in the ion source

to induce ionization and fragmentation.

Mass Analysis: Separate the resulting ions based on their mass-to-charge (m/z) ratio using a

mass analyzer (e.g., quadrupole, time-of-flight).

Detection: Detect the ions and generate a mass spectrum, which plots the relative intensity

of ions as a function of their m/z ratio. The most abundant ion is assigned a relative intensity

of 100% (the base peak).[13]

Visualization of Spectroscopic Workflow
The following diagram illustrates the logical workflow for the structural elucidation of a

compound like bromodiiodomethane using the spectroscopic methods discussed.
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Caption: Logical workflow for structural analysis using NMR, IR, and Mass Spectrometry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [A Technical Guide to the Spectroscopic Data of
Bromodiiodomethane]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b041894#spectroscopic-data-of-bromodiiodomethane-
nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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